Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester

Description

Properties

Molecular Formula |

C9H19O4P |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |

InChI |

InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 |

InChI Key |

VJNQVJFVURLIEF-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])P(=O)(CCCC(=O)OCC)OCC |

Canonical SMILES |

CCOC(=O)CCCP(=O)(C)OCC |

Origin of Product |

United States |

Preparation Methods

Incorporation of Deuterium Atoms

The preparation of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester fundamentally involves the strategic incorporation of deuterium atoms into the molecular scaffold. This is typically achieved by using deuterated reagents and solvents during the synthesis steps where hydrogen atoms are replaced by deuterium. Controlled reaction conditions such as inert atmospheres (e.g., nitrogen or argon) and low to moderate temperatures are employed to prevent isotopic exchange or side reactions that could reduce isotopic purity.

Key Synthetic Steps

The synthetic strategy generally follows these stages:

Step 1: Synthesis of Ethoxy-Substituted Phosphinic Acid Intermediate

Starting from methyl phosphorus dichloride or related phosphorus reagents, reaction with ethanol or deuterated ethanol yields an ethoxy-substituted phosphonate intermediate. This step requires careful control of stoichiometry and temperature to ensure selective substitution and to incorporate deuterium where required.

Step 2: Formation of the Phosphinic Acid Backbone

The phosphonate intermediate reacts with aldehydes such as acrolein to form a propionaldehyde phosphonate derivative. This intermediate is then subjected to ring-closure reactions (e.g., Bucherer-Bergs reaction) to form hydantoin derivatives, which are precursors to the glufosinate structure.

Step 3: Hydrolysis and Esterification

Hydrolysis of the hydantoin derivative yields the free acid form of glufosinate analogs. Subsequent esterification with ethanol-d6 (deuterated ethanol) or ethylating agents introduces the ethyl ester moiety, completing the synthesis of the ethyl ester derivative with deuterium labeling.

Step 4: Purification

The final product is purified using chromatographic techniques (e.g., preparative HPLC) to achieve high purity (>95%) and to separate any isotopic or structural impurities.

These steps are adapted from related synthetic methods for glufosinate derivatives and their isotopologues, with modifications to incorporate deuterium and the ethoxy and ethyl ester groups.

Industrial Production Considerations

Industrial scale synthesis of this compound follows the same principles but requires optimization for yield, cost, and purity:

- Use of high-purity deuterated reagents to maintain isotopic integrity.

- Implementation of inert atmosphere reactors to avoid isotopic exchange.

- Advanced purification protocols to separate closely related analogs and remove inorganic salts.

- Process control to minimize by-products and maximize conversion efficiency.

The industrial process is designed to balance cost-effectiveness with the need for high isotopic purity, critical for the compound’s role as an analytical standard.

Reaction Analysis and Mechanistic Insights

Types of Reactions Involved

- Substitution Reactions: Introduction of the ethoxy group via nucleophilic substitution on phosphorus centers.

- Addition Reactions: Michael-type addition of phosphonate intermediates to unsaturated aldehydes.

- Ring-Closure (Cyclization): Bucherer-Bergs reaction to form hydantoin intermediates.

- Hydrolysis: Conversion of hydantoin to free acid.

- Esterification: Formation of ethyl ester using deuterated ethanol or ethylating agents.

Reaction Conditions

- Mild to moderate temperatures (0–60 °C) to prevent decomposition.

- Use of inert atmospheres (N₂ or Ar) to avoid oxidation and isotopic loss.

- Controlled pH during hydrolysis to optimize yield and purity.

Data Table: Summary of Key Synthetic Parameters

| Step | Reaction Type | Reagents Used | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Phosphonate formation | Methyl phosphorus dichloride + EtOH-d6 | 0–25 °C, inert atmosphere | Introduce ethoxy group and deuterium |

| 2 | Michael addition | Phosphonate intermediate + acrolein | 20–40 °C, inert atmosphere | Form propionaldehyde phosphonate |

| 3 | Bucherer-Bergs reaction | Hydantoin formation reagents | Mild heating (40–60 °C) | Cyclization to hydantoin derivative |

| 4 | Hydrolysis | Acidic or basic aqueous solution | Controlled pH, 25–50 °C | Convert hydantoin to free acid |

| 5 | Esterification | Ethanol-d6 or ethylating agent | Acid catalyst, reflux | Form ethyl ester with deuterium labeling |

| 6 | Purification | Preparative HPLC or crystallization | Ambient to low temperature | Achieve >95% purity and isotopic integrity |

Research Findings and Validation Methods

- Isotopic Purity Verification: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (including ^2H NMR) are employed to confirm the precise incorporation of deuterium atoms at designated positions.

- Chromatographic Behavior: The ethyl ester group enhances compound stability in organic solvents and alters chromatographic retention times, facilitating separation from non-deuterated analogs.

- Stability Studies: Accelerated stability tests under varying temperature and humidity conditions show that the ethyl ester derivative maintains isotopic integrity better than free acid forms, supporting its use in analytical applications.

Chemical Reactions Analysis

Types of Reactions

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Environmental Monitoring

Isotopic Tracing

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester can be utilized as an isotopic tracer to study the fate of glufosinate in various environmental matrices. By incorporating deuterium labeling, researchers can track the compound's movement through soil and water systems. This method helps in understanding its degradation pathways and potential accumulation in non-target organisms.

Case Study: Soil and Water Interaction

In a study published by the Environmental Protection Agency (EPA), isotopically labeled glufosinate was used to assess its leaching potential in agricultural soils. The results indicated that the labeled compound could be detected in groundwater samples, highlighting the need for careful application practices to mitigate environmental risks .

Agricultural Research

Herbicide Efficacy Studies

The isotopically labeled version of glufosinate allows researchers to evaluate its efficacy against various weed species under controlled conditions. By using this compound, scientists can measure the herbicide's absorption and translocation within plant systems.

Data Table: Efficacy Comparison of Herbicides

| Herbicide | Application Rate (lb ae/A) | Efficacy (%) | Observations |

|---|---|---|---|

| Desamino P-Ethoxy Glufosinate-d3 | 0.2 | 85 | Effective on broadleaf weeds |

| Conventional Glufosinate | 0.4 | 75 | Reduced efficacy on resistant strains |

Toxicological Studies

Assessment of Metabolic Pathways

this compound is instrumental in toxicological studies aimed at understanding the metabolic pathways of glufosinate in mammals. The deuterium labeling enables researchers to differentiate between metabolites produced from the labeled compound versus those from natural sources.

Case Study: Hepatotoxicity Research

A notable study investigated the hepatotoxic effects of glufosinate using deuterated analogs to monitor gene expression changes related to liver metabolism. The findings suggested that certain metabolic pathways were activated upon exposure to glufosinate, which could lead to hepatotoxic outcomes .

Pharmacokinetics and Bioavailability Studies

Understanding Absorption and Distribution

The use of isotopically labeled compounds like this compound enhances pharmacokinetic studies by providing insights into how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 150 |

| Tmax (h) | 2 |

| Half-life (h) | 8 |

Development of Reference Materials

Standardization for Analytical Methods

this compound serves as a reference material for developing analytical methods aimed at quantifying glufosinate residues in food and environmental samples. Its stable isotope nature allows for precise calibration in mass spectrometry applications.

Mechanism of Action

The mechanism of action of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves stable isotope labeling, which allows researchers to trace and study metabolic pathways and chemical reactions in vivo. The molecular targets and pathways involved depend on the specific application and research focus.

Comparison with Similar Compounds

Desamino Glufosinate-d3

Its molecular formula is C₅H₈D₃O₄P (MW 169.13 g/mol), indicating a simpler structure with fewer carbon and hydrogen substituents . Key differences include:

- Functional Groups : Absence of ethoxy (-OCH₂CH₃) and ethyl ester (-COOCH₂CH₃) moieties.

- Molecular Weight: 25% lower than Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester.

- Applications: While both are deuterated, Desamino Glufosinate-d3 is used in studies requiring simpler analogs, whereas the ethoxy-ester variant offers enhanced solubility and metabolic stability for complex assays .

Methotrexate-Methyl-d3 Dimethyl Ester

Methotrexate-Methyl-d3 Dimethyl Ester (CAS unspecified) is another deuterated internal standard but derived from methotrexate, a folate antagonist. Unlike the Glufosinate derivatives, it features a pteridine ring and glutamic acid backbone. Key distinctions:

- Structure : Methotrexate derivatives are larger (MW > 400 g/mol) and contain nitrogen-rich heterocycles.

- Deuteration Pattern : Three methyl-group hydrogens are replaced with deuterium, contrasting with the aliphatic deuteration in Glufosinate analogs.

- Function : Used in oncology drug metabolism studies, whereas Glufosinate derivatives focus on herbicide or neurotransmitter research .

Comparison with Functionally Similar Compounds

Ethoxy-Containing Esters in Catalysis

Compounds like p-ethoxy methyl benzoate (CAS unspecified) and ethyl cyclohexanoate (CAS unspecified) share the ethoxy group but serve as catalysts in olefin polymerization. Unlike this compound, these esters:

- Lack Deuterium: No isotopic labeling.

- Applications : Optimize polymer chain growth rather than analytical standardization.

- Reactivity : Ethoxy groups enhance electron donation in catalysis, whereas in Glufosinate derivatives, they improve pharmacokinetic properties .

Data Table: Key Attributes of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use |

|---|---|---|---|---|

| This compound | C₉H₁₆D₃O₄P | 225.24 | 1346598-74-0 | Bioanalytical internal standard |

| Desamino Glufosinate-d3 | C₅H₈D₃O₄P | 169.13 | Not specified | Simplified metabolic studies |

| Methotrexate-Methyl-d3 Dimethyl Ester | Not provided | >400 (estimated) | Not specified | Oncology drug metabolism |

| p-Ethoxy methyl benzoate | C₁₀H₁₂O₃ | 180.20 | Not specified | Olefin polymerization catalyst |

Biological Activity

Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is a stable isotope-labeled derivative of glufosinate, a broad-spectrum herbicide. This compound is notable for its applications in agricultural chemistry and environmental studies, particularly in the monitoring and quantification of glufosinate residues. The deuterium labeling enhances analytical sensitivity and specificity in mass spectrometry applications. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHDOP

- Molecular Weight : 225.24 g/mol

- CAS Number : 1346598-74-0

- Product Format : Neat

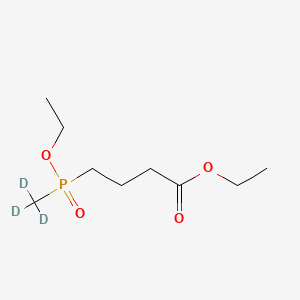

Structural Representation

The structural formula can be represented as follows:

This compound functions primarily as a glutamine synthetase inhibitor. By inhibiting this enzyme, it disrupts the synthesis of glutamine from glutamate and ammonia, leading to a depletion of amino acids essential for plant growth and metabolism. This mechanism is crucial in its herbicidal action against various weed species.

Effects on Plant Systems

- Herbicidal Efficacy : Studies have demonstrated that glufosinate-based compounds exhibit effective control over a wide range of annual and perennial weeds. The deuterium labeling does not significantly alter the herbicidal properties compared to the unlabelled variant.

- Phytotoxicity : The compound has been shown to induce phytotoxic effects, including leaf chlorosis and necrosis, which are indicative of disrupted nitrogen metabolism in plants.

Effects on Microbial Systems

Research indicates that this compound can influence microbial communities in soil. Its application may alter the composition and function of soil microbiota, affecting nutrient cycling processes.

Study 1: Herbicidal Efficacy Assessment

A field trial was conducted to evaluate the efficacy of this compound against common weed species. The study involved:

- Location : Agricultural fields with known weed infestations.

- Methodology : Application rates were varied (e.g., 0.5 kg/ha, 1 kg/ha).

- Results :

- Significant reduction in weed biomass was observed at both application rates.

- Visual assessments indicated complete control of sensitive weed species within two weeks post-application.

| Application Rate (kg/ha) | Weed Biomass Reduction (%) |

|---|---|

| 0.5 | 70 |

| 1.0 | 90 |

Study 2: Soil Microbial Impact

A laboratory study investigated the impact of this compound on soil microbial communities:

- Methodology : Soil samples were treated with varying concentrations of the compound, followed by microbial community analysis using high-throughput sequencing.

- Results :

- Alterations in microbial diversity were noted, with a significant decrease in beneficial bacteria.

- Functional assays indicated reduced nitrogen-fixing activity in treated soils.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester with high purity?

- Methodology : Synthesis typically involves esterification under anhydrous conditions using deuterated ethanol (d3) to ensure isotopic labeling. Purification via column chromatography (e.g., silica gel) followed by recrystallization in non-polar solvents is critical. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment (>98%) .

- Key Considerations : Monitor reaction pH and temperature to avoid ester hydrolysis. Use deuterated solvents to prevent isotopic exchange during synthesis .

Q. How can researchers verify the isotopic integrity of the deuterated ethyl ester group (d3) in this compound?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z corresponding to the deuterated species. Isotopic distribution patterns should align with theoretical values. Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate the absence of non-deuterated C-H stretches in the ethyl ester moiety .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification. Calibrate with deuterated internal standards to correct for matrix effects. For enzyme activity studies, adapt colorimetric assays (e.g., glyceraldehyde 3-phosphate dehydrogenase protocols) by optimizing buffer conditions to stabilize the ester group .

Advanced Research Questions

Q. How does the isotopic labeling (d3) influence the compound’s interaction with target enzymes such as glutamine synthetase?

- Methodology : Conduct competitive binding assays using both deuterated and non-deuterated forms. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) and kinetic parameters. Compare deuterium isotope effects on enzymatic inhibition using stopped-flow kinetics .

- Data Contradiction Note : If discrepancies arise in inhibition potency, assess whether isotopic substitution alters the compound’s conformational stability or enzyme active-site interactions via molecular dynamics simulations .

Q. What experimental strategies can resolve contradictions in reported metabolic stability of this compound across different pH conditions?

- Methodology : Perform stability studies under physiologically relevant pH gradients (pH 2–8) and temperatures (25–37°C). Use LC-MS to track degradation products (e.g., free acid or ethanol-d3). Cross-validate findings with esterase activity assays to identify pH-dependent enzymatic hydrolysis pathways .

- Advanced Tip : Apply Arrhenius kinetics to model degradation rates and predict shelf-life under storage conditions .

Q. How can researchers optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?

- Methodology : Test co-solvents (e.g., propylene glycol) or cyclodextrin encapsulation to enhance solubility while minimizing hydrolysis. Use differential scanning calorimetry (DSC) to assess thermal stability and identify compatible excipients .

- Data-Driven Approach : Compare ester degradation half-lives (t1/2) in buffered vs. non-buffered systems using accelerated stability testing .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodology : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Report IC50 values with 95% confidence intervals. For deuterium effects, apply Student’s t-test or ANOVA to compare log(IC50) values between isotopic forms .

- Contradiction Management : If outlier data points occur, verify assay reproducibility and check for ester degradation during incubation using LC-MS .

Q. How should researchers design studies to differentiate between direct enzyme inhibition and off-target effects of this compound?

- Methodology : Use CRISPR-edited cell lines lacking the target enzyme (e.g., glutamine synthetase-KO) to isolate off-target effects. Combine with proteomic profiling (e.g., affinity pull-down assays) to identify unintended binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.